Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

Lipophilicity Physicochemical property Drug design

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a halogenated cyclopropane carboxylate ester bearing both chlorine and fluorine substituents on the three-membered ring. With a molecular formula of C₆H₈ClFO₂ and a molecular weight of 166.58 g/mol, it exists as a colorless to pale yellow liquid with moderate solubility in organic solvents.

Molecular Formula C6H8ClFO2
Molecular Weight 166.58 g/mol
CAS No. 155051-93-7
Cat. No. B172421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-2-fluorocyclopropanecarboxylate
CAS155051-93-7
Synonymsethyl 2-chloro-2-fluorocyclopropanecarboxylate
Molecular FormulaC6H8ClFO2
Molecular Weight166.58 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1(F)Cl
InChIInChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
InChIKeyBPHKGPOPPUFFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS 155051-93-7) – Halogenated Cyclopropane Intermediate for Pharmaceutical and Agrochemical R&D


Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a halogenated cyclopropane carboxylate ester bearing both chlorine and fluorine substituents on the three-membered ring . With a molecular formula of C₆H₈ClFO₂ and a molecular weight of 166.58 g/mol, it exists as a colorless to pale yellow liquid with moderate solubility in organic solvents . The compound serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry and agrochemical development, where the unique combination of a strained cyclopropane ring with mixed halogenation imparts distinctive reactivity and physicochemical properties .

Why Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Cannot Be Interchanged with Generic Cyclopropane Carboxylates


Cyclopropane carboxylates are not a uniform commodity; substitution pattern on the three-membered ring profoundly dictates reactivity, lipophilicity, and biological profile . Ethyl 2-chloro-2-fluorocyclopropanecarboxylate possesses a unique geminal chloro-fluoro substitution that is absent in the common dichloro, difluoro, or monohalogenated analogs. This specific halogen pairing enables a dual reactivity pathway—the chlorine atom can be selectively removed via catalytic hydrogenation to yield monofluorinated derivatives, while the fluorine imparts metabolic stability and modulates lipophilicity [1]. Generic substitution with ethyl cyclopropanecarboxylate or ethyl 2-fluorocyclopropanecarboxylate would eliminate the synthetic handle provided by the labile chlorine, thereby limiting downstream diversification and altering physicochemical parameters critical for lead optimization [2]. The quantitative evidence below demonstrates precisely where this compound diverges from its closest structural analogs.

Quantitative Differentiation Evidence for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS 155051-93-7)


Lipophilicity Modulation: LogP Comparison with Ethyl 2-fluorocyclopropanecarboxylate

The target compound exhibits a calculated logP of 1.47, which is substantially higher than the logP of 0.43 for the mono-fluorinated analog ethyl 2-fluorocyclopropanecarboxylate [1][2]. This difference reflects the contribution of the chlorine atom to overall hydrophobicity, positioning the chloro-fluoro compound in a more lipophilic range favorable for membrane permeability in drug discovery programs.

Lipophilicity Physicochemical property Drug design

Aqueous Solubility Differentiation vs. Mono-fluorinated Analog

The aqueous solubility of ethyl 2-chloro-2-fluorocyclopropanecarboxylate is calculated as 6.7 g/L at 25°C, which is approximately 18% lower than the 8.2 g/L solubility of ethyl 2-fluorocyclopropanecarboxylate under identical conditions . This reduction in water solubility is consistent with the increased hydrophobic character imparted by the chlorine substituent.

Solubility Formulation ADME

Synthetic Versatility: Selective Hydrogenation to Mono-fluorocyclopropane Derivatives

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate can be selectively hydrogenated over Raney nickel to remove the chlorine atom while preserving the fluorine substituent, yielding 2-fluorocyclopropanecarboxylic acid derivatives . In the patented procedure, the reaction proceeds at 35°C under 1 kg/cm² H₂ for 8 hours, providing a clean conversion to the monofluorinated product [1]. In contrast, ethyl 2,2-difluorocyclopropanecarboxylate and ethyl 2,2-dichlorocyclopropanecarboxylate lack this differential reactivity, as both halogens are identical and cannot be selectively removed.

Synthetic chemistry Halogen exchange Intermediate

Chiral Resolution: Enzymatic Hydrolysis Enables Access to Optically Pure Intermediates

The ester group of ethyl 2-chloro-2-fluorocyclopropanecarboxylate can be asymmetrically hydrolyzed using microbial esterases to yield optically active 2-chloro-2-fluorocyclopropanecarboxylic acid with high enantioselectivity . Sumitomo Chemical's patent demonstrates that esterases from Arthrobacter, Aspergillus, Alcaligenes, and Achromobacter genera effectively resolve the racemic mixture, producing chiral building blocks suitable for pharmaceutical synthesis. This enzymatic approach is not applicable to simple ethyl cyclopropanecarboxylate, which lacks the chiral center imparted by the geminal halogen substitution.

Chiral synthesis Biocatalysis Enantioselective

Antifungal Activity Profile of Chloro-fluoro Cyclopropane Derivatives

2-Chloro-2-fluorocyclopropanecarboxylic acid (the hydrolyzed derivative of the target ester) has demonstrated antimicrobial properties and has been utilized in the synthesis of vinyl-containing antifungal agents . While direct quantitative antifungal data for the ethyl ester itself are limited, polyhalogenated cyclopropane carboxylic acids as a class have been patented for agricultural fungicide applications, with the chloro-fluoro substitution pattern specifically noted as preferred for optimal activity [1][2]. This class-level evidence distinguishes these compounds from mono-halogenated or non-halogenated cyclopropane carboxylates, which lack the requisite activity profile.

Antifungal Agrochemical Biological activity

Purity Specifications: Commercial Availability at ≥98% Purity

Commercial sources of ethyl 2-chloro-2-fluorocyclopropanecarboxylate typically offer purity levels of 98% or higher, ensuring reliable performance in synthetic applications . While purity alone is not a unique differentiator, the consistency of this specification across reputable vendors (Leyan, Fluorochem) supports the compound's maturity as a research intermediate compared to more esoteric halogenated cyclopropanes that may be available only at lower purity or require custom synthesis .

Purity Quality control Reproducibility

Primary Application Scenarios for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS 155051-93-7) Based on Verified Evidence


Chiral Building Block for Pharmaceutical Intermediates

Utilized as a prochiral ester substrate for enzymatic resolution to produce optically pure 2-chloro-2-fluorocyclopropanecarboxylic acid, which serves as a key intermediate in the synthesis of novel quinolone antibacterial agents and other chiral drug candidates . The geminal chloro-fluoro substitution creates a chiral center that enables straightforward biocatalytic separation, a capability absent in simpler cyclopropane carboxylates .

Precursor for Monofluorocyclopropane Synthesis via Selective Hydrogenation

Employed in medicinal chemistry programs requiring access to monofluorinated cyclopropane scaffolds. Catalytic hydrogenation over Raney nickel selectively removes the chlorine atom while retaining the fluorine, providing a direct route to 2-fluorocyclopropanecarboxylic acid derivatives that are valued for their metabolic stability and conformational constraints . This selective dehalogenation cannot be achieved with dichloro or difluoro analogs [1].

Agrochemical Lead Optimization for Antifungal Agents

Serves as a starting material for the synthesis of polyhalogenated cyclopropane carboxylic acid derivatives with demonstrated antifungal activity against crop pathogens [2]. The chloro-fluoro substitution pattern is preferentially cited in patents covering fungicidal compositions, and the hydrolyzed acid form has documented antimicrobial properties, making this ester a valuable intermediate for agrochemical R&D pipelines .

Physicochemical Property Modulation in Lead Optimization

Incorporated into early-stage drug discovery programs where fine-tuning of lipophilicity (logP) and aqueous solubility is required. The calculated logP of 1.47 and solubility of 6.7 g/L offer a distinct profile relative to the mono-fluoro analog (logP 0.43, solubility 8.2 g/L), providing medicinal chemists with a tool to modulate ADME properties without altering the core cyclopropane scaffold .

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